molecular formula C13H7BrF2N2O2S B10949883 2-[5-Bromo-2-(difluoromethoxy)phenyl]-5-(thiophen-2-yl)-1,3,4-oxadiazole

2-[5-Bromo-2-(difluoromethoxy)phenyl]-5-(thiophen-2-yl)-1,3,4-oxadiazole

Cat. No.: B10949883
M. Wt: 373.17 g/mol
InChI Key: QWRCVLGWNHXIEY-UHFFFAOYSA-N
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Description

2-[5-BROMO-2-(DIFLUOROMETHOXY)PHENYL]-5-(2-THIENYL)-1,3,4-OXADIAZOLE is a heterocyclic compound that contains an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-BROMO-2-(DIFLUOROMETHOXY)PHENYL]-5-(2-THIENYL)-1,3,4-OXADIAZOLE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[5-BROMO-2-(DIFLUOROMETHOXY)PHENYL]-5-(2-THIENYL)-1,3,4-OXADIAZOLE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

2-[5-BROMO-2-(DIFLUOROMETHOXY)PHENYL]-5-(2-THIENYL)-1,3,4-OXADIAZOLE has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

Mechanism of Action

The mechanism of action of 2-[5-BROMO-2-(DIFLUOROMETHOXY)PHENYL]-5-(2-THIENYL)-1,3,4-OXADIAZOLE involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-BROMO-2-(DIFLUOROMETHOXY)PHENYL]-5-(2-THIENYL)-1,3,4-OXADIAZOLE is unique due to the presence of both the oxadiazole ring and the thienyl group, which confer distinct electronic and steric properties. These features make it particularly valuable in applications requiring specific electronic characteristics, such as in organic electronics and drug design.

Properties

Molecular Formula

C13H7BrF2N2O2S

Molecular Weight

373.17 g/mol

IUPAC Name

2-[5-bromo-2-(difluoromethoxy)phenyl]-5-thiophen-2-yl-1,3,4-oxadiazole

InChI

InChI=1S/C13H7BrF2N2O2S/c14-7-3-4-9(19-13(15)16)8(6-7)11-17-18-12(20-11)10-2-1-5-21-10/h1-6,13H

InChI Key

QWRCVLGWNHXIEY-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NN=C(O2)C3=C(C=CC(=C3)Br)OC(F)F

Origin of Product

United States

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